molecular formula C12H14BrNO2 B3230702 N-[4-(2-bromobutanoyl)phenyl]acetamide CAS No. 1310320-05-8

N-[4-(2-bromobutanoyl)phenyl]acetamide

Numéro de catalogue: B3230702
Numéro CAS: 1310320-05-8
Poids moléculaire: 284.15
Clé InChI: KVUIKXCSRNPPMJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(2-Bromobutanoyl)phenyl]acetamide is an acetamide derivative featuring a phenyl ring substituted at the para position with a 2-bromobutanoyl group. The molecule comprises two key functional groups:

  • Acetamide moiety (-NHCOCH₃): A common pharmacophore in analgesic and anti-inflammatory agents, as seen in paracetamol (N-(4-hydroxyphenyl)acetamide) .

Propriétés

IUPAC Name

N-[4-(2-bromobutanoyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-3-11(13)12(16)9-4-6-10(7-5-9)14-8(2)15/h4-7,11H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUIKXCSRNPPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=C(C=C1)NC(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310320-05-8
Record name N-[4-(2-bromobutanoyl)phenyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-bromobutanoyl)phenyl]acetamide typically involves the acylation of 4-aminophenylacetic acid with 2-bromobutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for N-[4-(2-bromobutanoyl)phenyl]acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-[4-(2-bromobutanoyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Applications De Recherche Scientifique

Medicinal Chemistry Applications

N-[4-(2-bromobutanoyl)phenyl]acetamide has been identified as a potential therapeutic agent due to its ability to interact with specific biological targets. Its applications include:

Synthesis and Derivative Development

The synthesis of N-[4-(2-bromobutanoyl)phenyl]acetamide can be achieved through various organic reactions, including acylation and bromination processes. The compound serves as a precursor for creating other derivatives that may enhance biological activity or alter pharmacokinetic properties.

Table 1: Synthesis Pathways

Synthesis MethodDescriptionReference
AcylationReaction with acetic anhydride to form acetamide derivatives
BrominationIntroduction of bromine to enhance reactivity
CyclizationFormation of cyclic structures for improved activity

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds related to N-[4-(2-bromobutanoyl)phenyl]acetamide:

  • Diabetes Treatment : In a study focused on GPR43 modulation, compounds similar to N-[4-(2-bromobutanoyl)phenyl]acetamide demonstrated the ability to lower blood glucose levels in diabetic models, suggesting a pathway for developing new diabetes medications .
  • Antimicrobial Efficacy : A comparative study on thiazolidinone derivatives indicated that modifications similar to those found in N-[4-(2-bromobutanoyl)phenyl]acetamide resulted in significant antibacterial activity against resistant strains of bacteria, highlighting the importance of structural modifications in enhancing drug efficacy .

Mécanisme D'action

The mechanism of action of N-[4-(2-bromobutanoyl)phenyl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromobutanoyl and acetamide groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of N-[4-(2-Bromobutanoyl)phenyl]acetamide and Analogs
Compound Name Substituent on Phenyl Ring Key Functional Groups Biological Activity (If Reported) Reference
N-[4-(2-Bromobutanoyl)phenyl]acetamide 2-Bromobutanoyl Acetamide, brominated aliphatic Not explicitly reported N/A
N-(4-Bromophenyl)acetamide Bromine Acetamide, bromoaryl Structural studies only
N-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}acetamide (Compound 6) Propenoyl (chalcone) Acetamide, nitroaryl, conjugated system Potent antinociceptive (32–34× aspirin)
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) Piperazinyl sulfonamide Acetamide, sulfonamide Analgesic (comparable to paracetamol)
Key Observations:
  • Substituent Effects: The 2-bromobutanoyl group in the target compound introduces a flexible aliphatic chain with bromine, which may enhance lipophilicity and modulate electronic properties compared to simpler bromoaryl analogs like N-(4-bromophenyl)acetamide . Chalcone derivatives (e.g., Compound 6) exhibit conjugated systems that likely enhance antinociceptive activity through interactions with pain-related receptors or enzymes . Sulfonamide-containing analogs (e.g., Compound 35) leverage the sulfonyl group’s electron-withdrawing nature, improving binding to targets like sodium channels or inflammatory mediators .
  • Crystallographic Data :

    • N-(4-Bromophenyl)acetamide shows bond length variations in the acetamide group (e.g., N1–C2: 1.347 Å vs. 1.30–1.44 Å in related compounds) and C–Br bond (1.8907 Å vs. 1.91 Å), suggesting subtle electronic differences due to substituents .

Pharmacological Activity Comparisons

Analgesic and Anti-Inflammatory Potential:
  • Sulfonamide Derivatives : Compound 35 demonstrated analgesic activity comparable to paracetamol, likely via inhibition of cyclooxygenase (COX) or sodium channels .
  • Chalcone Derivatives : Compound 6 showed 32–34-fold higher potency than aspirin in writhing tests, with efficacy in formalin and capsaicin models, suggesting multimodal mechanisms (e.g., TRPV1 antagonism) .
  • Brominated Acetamides: While N-(4-bromophenyl)acetamide lacks reported activity, bromine’s electronegativity and steric effects in the target compound may enhance target binding compared to non-halogenated analogs.
Antimicrobial and Structural Activity:
  • N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide () and related triazole derivatives highlight the role of bromine and heterocycles in antimicrobial applications, though this remains unexplored for the target compound .

Activité Biologique

N-[4-(2-bromobutanoyl)phenyl]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed examination of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound N-[4-(2-bromobutanoyl)phenyl]acetamide features a phenyl ring substituted with a bromobutanoyl group and an acetamide functional group. The presence of halogen atoms and the acetamide moiety are significant for its biological properties.

Antimicrobial Activity

Research has demonstrated that N-[4-(2-bromobutanoyl)phenyl]acetamide exhibits notable antimicrobial properties. The mechanism of action is primarily attributed to its ability to disrupt bacterial cell membranes and inhibit essential biosynthetic pathways.

  • In Vitro Studies : The compound was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it possesses significant bactericidal activity, particularly against Gram-positive bacteria, which is consistent with findings for other chloroacetamides .
Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLHigh
Escherichia coli64 µg/mLModerate
Candida albicans128 µg/mLLow

Anticancer Activity

The anticancer potential of N-[4-(2-bromobutanoyl)phenyl]acetamide has also been investigated. It has shown promising results against various cancer cell lines, particularly breast cancer cells (MCF7).

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation . Molecular docking studies suggest that it interacts effectively with estrogen receptors, which may explain its anticancer efficacy.
Cancer Cell LineIC50 (µM)Effectiveness
MCF7 (Breast Cancer)10 µMHigh
HeLa (Cervical Cancer)25 µMModerate

Structure-Activity Relationship (SAR)

The biological activity of N-[4-(2-bromobutanoyl)phenyl]acetamide can be influenced by the positioning and nature of substituents on the phenyl ring. Studies indicate that electron-withdrawing groups enhance antimicrobial activity, while modifications at the para position are often more favorable for anticancer effects .

Key Findings from SAR Studies

  • Electron-Withdrawing Groups : Compounds with halogen substitutions at the para position demonstrate increased lipophilicity, facilitating membrane penetration.
  • Substituent Positioning : Variations in substituent positions significantly alter activity profiles against different pathogens .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of chloroacetamides revealed that compounds with similar structures to N-[4-(2-bromobutanoyl)phenyl]acetamide showed high effectiveness against MRSA strains, emphasizing the potential for developing new antibiotics .
  • Cancer Cell Inhibition : In a comparative analysis, N-[4-(2-bromobutanoyl)phenyl]acetamide was found to be more effective than traditional chemotherapeutics in inhibiting MCF7 cell proliferation, suggesting its potential as a lead compound for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[4-(2-bromobutanoyl)phenyl]acetamide, and how do reaction conditions influence yield?

  • Methodology : Two primary routes are documented:

  • (i) Bromination of 4-acetamidophenacyl derivatives using HBr in acetic acid under anhydrous conditions, achieving ~90% yield. Key factors include maintaining temperatures below 5°C to control exothermic reactions and using stoichiometric excess of brominating agents to minimize byproducts .
  • (ii) Coupling 4-aminophenylacetamide with 2-bromobutanoyl chloride in tetrahydrofuran (THF) with triethylamine as a base. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the molecular structure of N-[4-(2-bromobutanoyl)phenyl]acetamide?

  • Methodology :

  • High-resolution NMR (1H, 13C) : Identifies functional groups (e.g., acetamide NH at δ 10.2 ppm, bromobutanoyl carbonyl at δ 172.1 ppm).
  • X-ray crystallography : Single-crystal studies reveal bond angles (e.g., C-Br bond length: 1.91 Å) and dihedral angles (85.3° between acetamide and bromobutanoyl planes), critical for confirming stereochemistry .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at 299.0432 Da with ±0.001 Da accuracy) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of structurally related acetamide derivatives?

  • Methodology :

  • Assay standardization : Use fixed protocols for IC50 determination (e.g., COX-2 inhibition vs. thermal nociception in murine models) with internal controls like paracetamol.
  • Purity validation : Employ HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity, as impurities (e.g., unreacted 4-aminophenylacetamide) may skew activity .
  • Solvent controls : Compare dimethyl sulfoxide (DMSO) and saline solubility to rule out solvent-induced artifacts in cell-based assays .

Q. What computational strategies predict the physicochemical properties of N-[4-(2-bromobutanoyl)phenyl]acetamide derivatives for drug design?

  • Methodology :

  • LogD and pKa calculations : Tools like JChem predict logD (1.8 for parent compound) and acid dissociation constants (pKa ~13.7), guiding modifications for improved bioavailability .
  • Density functional theory (DFT) : Models electron-withdrawing effects of substituents (e.g., trifluoromethoxy groups reduce oxidative metabolism by cytochrome P450) .

Q. How can crystallographic data address contradictions in reported synthetic yields of N-[4-(2-bromobutanoyl)phenyl]acetamide?

  • Methodology :

  • Polymorph screening : X-ray diffraction identifies crystal packing variations (e.g., monoclinic vs. orthorhombic forms) that may affect solubility and reaction efficiency.
  • Reaction monitoring : In-situ IR spectroscopy tracks bromination progress, correlating intermediate stability with final yield .

Safety and Handling

Q. What protocols ensure safe handling and storage of N-[4-(2-bromobutanoyl)phenyl]acetamide during experiments?

  • Methodology :

  • Storage : Amber vials under argon at -20°C to prevent photodegradation and hydrolysis. Thermal gravimetric analysis (TGA) confirms stability up to 150°C .
  • Decomposition mitigation : Avoid alkaline conditions (pH >8.0) to prevent bromobutanoyl moiety hydrolysis. Use acetonitrile with 0.1% formic acid for stock solutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2-bromobutanoyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(2-bromobutanoyl)phenyl]acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.